N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide
Description
N-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroacetamide is a halogenated acetamide derivative featuring a trifluoroacetyl group attached to a 3-chloro-4-methyl-substituted aniline moiety. This compound belongs to a broader class of arylacetamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5-2-3-6(4-7(5)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBTXGTTUWWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloro-4-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-4-methylaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0°C to room temperature.
Procedure: The 3-chloro-4-methylaniline is dissolved in the solvent, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for a specified period, typically several hours, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoroacetamide group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
- This derivative has been explored in coordination chemistry due to its amide ligand capabilities .
- N-(4-Chloro-2-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide (C₉H₄ClF₆NO): The trifluoromethyl group at the 2-position introduces strong electron-withdrawing effects, which may lower pKa and increase reactivity in nucleophilic substitutions compared to the methyl-substituted analog .
Table 1: Substituent Impact on Key Properties
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N-(3-Chloro-4-methylphenyl)-2,2,2-TFA | 3-Cl, 4-CH₃ | ~265.6 (estimated) | Moderate solubility, metabolic stability |
| N-(3-Chloro-4-fluorophenyl)-2,2,2-TFA | 3-Cl, 4-F | 293.7 | Enhanced H-bonding, ligand potential |
| N-(4-Cyanophenyl)-2,2,2-TFA | 4-CN | 214.1 | High electrophilicity, low logP |
Trifluoroacetamide vs. Other Acetamide Derivatives
- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (C₁₅H₁₃ClFNO₂): The substitution of trifluoroacetyl with a formylphenoxy group introduces a polar, reactive aldehyde moiety, making this compound more suitable for covalent bonding applications (e.g., polymer synthesis) .
- Alachlor (C₁₄H₂₀ClNO₂): A chloroacetamide herbicide with a methoxymethyl group, highlighting how structural variations (e.g., lack of trifluoromethyl) correlate with herbicidal activity .
Biological Activity
N-(3-chloro-4-methylphenyl)-2,2,2-trifluoroacetamide is a fluorinated organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound features a trifluoroacetamide functional group attached to a chloro-substituted aromatic ring. Its molecular formula is C10H8ClF3N and it is characterized by significant chemical stability and reactivity due to the presence of the trifluoromethyl group.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : Potential to modulate inflammatory responses.
- Cytotoxicity : Demonstrated cytotoxic effects in cancer cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroacetamide group enhances binding affinity and selectivity for enzymes and receptors, potentially leading to inhibitory or modulatory effects on cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that treatment with varying concentrations resulted in significant cell death due to apoptosis. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, showing increased cytotoxicity with higher concentrations over time .
| Cell Line | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
|---|---|---|---|---|
| MDA-MB-231 | 0.05 | 90 | 70 | 50 |
| 2.5 | 60 | 30 | <10 | |
| 25 | <10 | <5 | <1 | |
| MCF-7 | 0.05 | 85 | 65 | 55 |
| 2.5 | 55 | 40 | <20 | |
| 25 | <20 | <10 | <5 |
Apoptosis Induction
Flow cytometry analysis confirmed that treatment with this compound led to an increase in both early and late apoptotic cells across both cancer cell lines. This suggests that the compound may activate apoptotic pathways as part of its mechanism of action .
Case Studies
- Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties highlighted the compound's effectiveness against multi-drug resistant strains, suggesting its potential as a new therapeutic agent in infectious diseases .
- Cancer Research : In a study focused on breast cancer treatment, this compound was shown to significantly reduce cancer stem cell populations in treated cell lines compared to controls . This indicates its potential role in targeting cancer stem cells and improving therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
